molecular formula C18H19N5O3 B11258334 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide

Cat. No.: B11258334
M. Wt: 353.4 g/mol
InChI Key: KHVNKWFVUQBQFE-UHFFFAOYSA-N
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Description

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tetrazole ring, an ethoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the tetrazole derivative with phenoxyacetamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can lead to the formation of reduced phenoxyacetamide derivatives .

Mechanism of Action

The mechanism of action of N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring and phenoxyacetamide moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H19N5O3/c1-2-25-16-10-8-14(9-11-16)23-17(20-21-22-23)12-19-18(24)13-26-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,24)

InChI Key

KHVNKWFVUQBQFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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